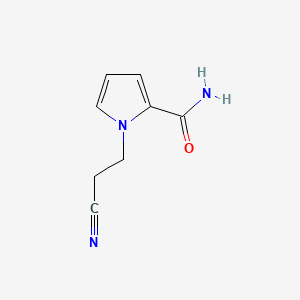

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide

Übersicht

Beschreibung

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is a pyrrole-based compound featuring a cyanoethyl group (-CH2CH2CN) at the 1-position of the pyrrole ring and a carboxamide (-CONH2) at the 2-position. The cyanoethyl group is electron-withdrawing, which may influence reactivity, solubility, and biological activity. Pyrrole carboxamides are frequently explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interactions with biological targets .

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Cyanoethylation of Pyrrole Derivatives

The primary route to synthesize 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves the cyanoethylation of pyrrole or its derivatives. Acrylonitrile serves as the cyanoethylating agent, reacting with pyrrole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction occurs in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120 °C) .

Mechanistic Insights:

The base deprotonates the pyrrole nitrogen, generating a nucleophilic species that attacks the β-carbon of acrylonitrile. This Michael addition forms the cyanoethyl-pyrrole intermediate. Subsequent carboxamide formation occurs via hydrolysis or direct substitution, depending on the starting materials. Steric and electronic factors influence regioselectivity, favoring substitution at the pyrrole nitrogen due to its lone pair accessibility.

Optimization of Reaction Conditions

Role of Bases and Solvents

The choice of base significantly impacts reaction efficiency. Sodium hydride (NaH) offers superior deprotonation capability but requires careful moisture control. Potassium carbonate (K₂CO₃), while less reactive, provides a safer alternative for large-scale synthesis . Polar aprotic solvents like DMF enhance solubility and stabilize intermediates through dipole interactions.

Temperature Effects:

Elevated temperatures (80–120 °C) accelerate the reaction but risk side products such as polymerization of acrylonitrile. Lower temperatures (50–70 °C) improve selectivity but prolong reaction times.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization from ethanol or acetonitrile yields high-purity crystals.

Analytical Data

Spectroscopic Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.32–7.28 (m, 1H, pyrrole-H), 6.87–6.83 (m, 2H, pyrrole-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂CN), 3.02 (t, J = 6.4 Hz, 2H, CH₂).

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 2240 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O stretch) .

Challenges and Mitigation Strategies

Side Reactions

Polymerization of acrylonitrile and over-alkylation are common issues. Strategies include:

-

Slow Addition of Acrylonitrile: Minimizes local excess.

-

Inert Atmosphere: Reduces oxidative byproducts.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.

Industry: It is used as an additive in materials science, particularly in the development of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Substituent Diversity: The N1 position of pyrrole is commonly modified with alkyl (e.g., -CH3), cyanoethyl, or benzyl groups, while the 2-carboxamide group varies with aromatic (e.g., pyridinyl, thienyl) or aliphatic substituents.

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF3) enhance electrophilicity and may improve binding to biological targets .

Physicochemical and Spectroscopic Properties

- 1H NMR : Key peaks for pyrrole protons appear between δ 6.5–7.5 ppm, with amide protons typically downfield (δ 7.7–8.0 ppm) .

- Mass Spectrometry : ESIMS data confirm molecular ions (e.g., m/z 388.1 for Compound 128) .

- Solubility: Cyanoethyl and trifluoromethyl groups may enhance lipophilicity, whereas polar amide substituents improve aqueous solubility .

Crystallographic and Stability Data

- Polymorphism: 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide exhibits multiple monoclinic polymorphs, underscoring the importance of solid-state characterization for drug development .

- Stability : Halogenated derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Biologische Aktivität

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on this compound, focusing on its biological activity, mechanisms of action, and comparative analysis with related compounds.

This compound features a pyrrole ring substituted with a cyanoethyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of 164.16 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization, which enable its use as a building block in organic synthesis and drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors. This interaction may lead to the modulation of biological pathways, resulting in therapeutic effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and inducing apoptosis .

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound alongside other pyrrole derivatives. For example, a series of 2-cyanopyrrole derivatives were synthesized and screened for their inhibitory activities against tyrosinase, an enzyme implicated in melanin production. Among these derivatives, certain compounds exhibited significant inhibitory effects, indicating that structural modifications can enhance biological activity .

Table 1: Biological Activity of Selected Pyrrole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | |

| 2-Cyanopyrrole A12 | Tyrosinase Inhibitor | 5.0 | |

| 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate | Anticancer | Not specified |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : Research has demonstrated that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli.

- Cancer Research : In vitro studies on human cancer cell lines revealed that the compound could inhibit cell proliferation significantly. Further investigations are ongoing to elucidate its mechanism of action in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds such as 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate and 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid shows that variations in functional groups lead to differences in solubility, reactivity, and biological activity.

Table 2: Comparison of Pyrrole Derivatives

| Compound | Functional Group | Solubility | Biological Activity |

|---|---|---|---|

| This compound | Amide | Moderate | Antimicrobial, Anticancer |

| 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylate | Ester | High | Limited |

| 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid | Carboxylic Acid | High | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Routes: The compound can be synthesized via cyanoethylation of pyrrole-2-carboxamide derivatives. A common approach involves nucleophilic substitution using acrylonitrile or cyanoethylation reagents under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables:

- Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics but may lead to side reactions like hydrolysis of the cyano group.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility and reaction efficiency .

- Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is critical for isolating high-purity products .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Single-crystal studies confirm the planarity of the pyrrole ring and spatial orientation of the cyanoethyl substituent, critical for understanding steric effects in downstream reactions .

Advanced Research Questions

Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols?

Methodological Answer:

- Retrosynthesis Tools: AI-driven platforms (e.g., ICReDD’s quantum chemical calculations) can predict feasible routes by analyzing bond dissociation energies and transition states .

- Density Functional Theory (DFT): Simulations assess the stability of intermediates, such as the carbocation formed during cyanoethylation, and identify energy barriers for side reactions .

- Example Workflow:

- Use PubChem’s molecular descriptors (e.g., SMILES, InChIKey) to model the compound.

- Apply reaction path search algorithms (e.g., Reaxys) to propose alternative pathways .

Q. How do substituent effects on the pyrrole ring influence bioactivity or material properties?

Methodological Answer:

- Electronic Effects: The electron-withdrawing cyanoethyl group reduces pyrrole ring electron density, altering reactivity in electrophilic substitution reactions (e.g., halogenation) .

- Biological Activity:

- Comparative Studies: Replace the cyanoethyl group with acetyl or formamide substituents (as in similar compounds) to assess changes in antimicrobial or enzyme inhibition profiles .

- Structure-Activity Relationships (SAR): Use molecular docking to evaluate interactions with target proteins (e.g., kinases) .

Q. How can contradictory data in synthesis yields or bioassay results be systematically addressed?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., solvent polarity, reagent stoichiometry) contributing to yield discrepancies .

- Case Study: If yields vary between 70% and 85% in similar protocols, analyze:

- Impurity Profiles: LC-MS to detect byproducts (e.g., hydrolyzed nitrile groups).

- Reagent Quality: Trace water in acrylonitrile may hydrolyze the nitrile to an amide .

- Bioassay Validation: Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .

Eigenschaften

IUPAC Name |

1-(2-cyanoethyl)pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTCKMNBOXKHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.